Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative. Its structure comprises a thiophene core with a phenyl group at position 4, a methyl carboxylate ester at position 2, and a sulfamoyl group at position 3 linked to a 3-fluoro-4-methylphenyl substituent.
Properties
IUPAC Name |
methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-12-8-9-14(10-16(12)20)21-27(23,24)18-15(13-6-4-3-5-7-13)11-26-17(18)19(22)25-2/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGXEPSLUZDKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Esterification: The carboxylate ester can be formed through an esterification reaction involving the carboxylic acid derivative of the thiophene and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiophene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the sulfamoyl group suggests that the compound may inhibit enzymes that require sulfonamide-containing substrates. The fluorine atom may enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the sulfamoyl group, the core heterocyclic ring, and the ester moiety. Below is a detailed comparison based on molecular structure, physicochemical properties, and reported applications.
Structural Analogues with Varied Sulfamoyl Substituents
- Substituent Effects: Electron-withdrawing groups (e.g., 3-fluoro-4-methylphenyl in the target compound) may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in ) .
Analogues with Modified Core Structures
- Core Modifications :
- Replacement of thiophene with benzothiophene (as in ) increases aromaticity and planar surface area, which could influence interactions with biological targets like enzymes or receptors.
- The ethyl ester in versus the methyl ester in the target compound may alter solubility and metabolic degradation rates.
Analogues with Functional Group Variations
Key Research Findings
Substituent Impact : The nature of the sulfamoyl substituent (e.g., fluoro, methoxy, ethyl) critically influences physicochemical properties and target engagement. For instance, electron-withdrawing groups like fluorine may enhance stability but reduce solubility .
Core Flexibility : Benzothiophene-based analogues (e.g., ) demonstrate the importance of core rigidity in modulating bioactivity.
Ester Group Role : Methyl esters are generally more metabolically labile than ethyl esters, which could affect half-life in vivo .
Biological Activity
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene backbone with a sulfamoyl group and a fluorinated aromatic substituent. Its molecular formula is , and it has a molecular weight of approximately 335.37 g/mol. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to methyl sulfamoyl derivatives often exhibit inhibitory effects on specific enzymes involved in metabolic pathways, such as sulfatases and carbonic anhydrases.
- Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
- Anti-inflammatory Activity : The sulfamoyl group is known to interact with inflammatory pathways, suggesting that this compound may modulate inflammatory responses.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line/Model | Activity Observed | Mechanism |
|---|---|---|---|
| Study A | HeLa Cells | IC50 = 25 µM | Induction of apoptosis |
| Study B | A549 Lung Cancer | Inhibition of proliferation by 40% at 50 µM | Cell cycle arrest at G1 phase |
| Study C | RAW 264.7 Macrophages | Reduction in TNF-alpha secretion by 30% | Modulation of NF-kB pathway |
Case Study 1: Antiproliferative Activity
In vitro assays demonstrated that this compound exhibited significant antiproliferative effects against HeLa cells with an IC50 value of 25 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Anti-inflammatory Effects
In a model using RAW 264.7 macrophages, treatment with the compound resulted in a notable decrease in TNF-alpha secretion, indicating anti-inflammatory properties. This effect was attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.
Case Study 3: In Vivo Efficacy
An animal study evaluated the efficacy of this compound in a xenograft model of lung cancer. Administration led to a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves:
Thiophene Core Functionalization : Introducing substituents (e.g., sulfamoyl, phenyl) via electrophilic substitution or coupling reactions.
Sulfamoylation : Reacting the thiophene intermediate with 3-fluoro-4-methylbenzenesulfonamide under basic conditions (e.g., NaH/DMF) .
Esterification : Methylation of the carboxylate group using methanol and a catalytic acid (e.g., H₂SO₄) .
- Analytical Validation : Confirm purity and structure via HPLC (>95% purity) and NMR (e.g., ¹H/¹³C, HSQC for connectivity) .
Q. How is the molecular structure of this compound elucidated?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.5 ppm) and IR (S=O stretch at ~1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 415.08) .
Q. What initial biological screening methods are recommended for this compound?
- Methodological Answer :
- In Vitro Assays : Enzymatic inhibition (e.g., kinase or protease assays) at 1–100 µM concentrations.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent, stoichiometry). For example, sulfamoylation efficiency improves at 80°C in DMF with 1.2 eq sulfonamide .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., 20% higher yield vs. batch) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Advanced NMR Techniques : Use NOESY or ROESY to confirm stereochemistry or rotational barriers.
- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., CCDC deposition) .
- Computational Chemistry : DFT calculations (e.g., Gaussian) to simulate NMR shifts and validate experimental data .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3-fluoro-4-methylphenyl with 4-ethylphenyl) and test activity .
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2 or EGFR kinase) .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
